1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid
Overview
Description
1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid is a useful research compound. Its molecular formula is C7H7BN2O2 and its molecular weight is 161.96 g/mol. The purity is usually 95%.
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Mechanism of Action
They are particularly known for their use in Suzuki-Miyaura cross-coupling reactions .
If you have access to scientific databases or libraries, you might be able to find more detailed information. Alternatively, you could reach out to researchers in the field or the suppliers of the compound for more specific information .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The interaction between this compound and FGFRs is primarily through the binding to the receptor’s active site, leading to the inhibition of its kinase activity. This inhibition can result in the modulation of downstream signaling pathways, thereby affecting various cellular functions.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound can affect the PI3K-Akt and MAPK signaling pathways, which are critical for cell survival and proliferation. By modulating these pathways, this compound can alter gene expression patterns and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophilic groups on proteins and enzymes. This binding can lead to the inhibition or activation of these biomolecules, depending on the context of the interaction. For example, the binding of this compound to FGFRs results in the inhibition of the receptor’s kinase activity, thereby blocking downstream signaling events . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions. The degradation products of this compound may also have biological activity, which should be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential for the safe and effective use of this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites that may retain biological activity . The primary metabolic pathways for this compound involve oxidation, reduction, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability, distribution, and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, which can influence its localization and activity within the cell. The distribution of this compound in tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific subcellular locations is mediated by targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences or chemical modifications can direct this compound to the nucleus, where it can interact with transcription factors and other nuclear proteins. The subcellular localization of this compound can significantly influence its biological activity and overall efficacy in biochemical studies.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-3-5-1-2-9-7(5)10-4-6/h1-4,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHKRCSVKZQYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NC=C2)N=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670262 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944059-24-9 | |
Record name | B-1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944059-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.